
2-(Acetoxymethyl)-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetoxymethyl)-1,4-benzoquinone is an organic compound characterized by the presence of an acetoxymethyl group attached to a benzoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1,4-benzoquinone typically involves the acetylation of 2-(hydroxymethyl)-1,4-benzoquinone. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the hydroxymethyl group to the acetoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetoxymethyl)-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
2-(Acetoxymethyl)-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving cellular processes and enzyme activities due to its ability to undergo redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Acetoxymethyl)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful probe in studying redox biology. It interacts with various molecular targets, including enzymes and cellular components, influencing pathways related to oxidative stress and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxymethyl)-1,4-benzoquinone
- 2-(Methoxymethyl)-1,4-benzoquinone
- 2-(Chloromethyl)-1,4-benzoquinone
Uniqueness
2-(Acetoxymethyl)-1,4-benzoquinone is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific redox properties and stability under various conditions .
Eigenschaften
CAS-Nummer |
40870-55-1 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-5-7-4-8(11)2-3-9(7)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PPDXWBLLORUJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


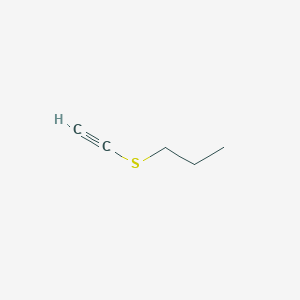
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
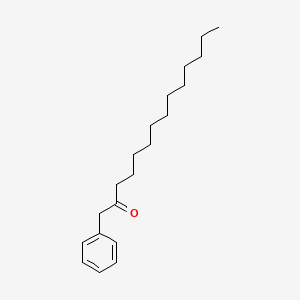
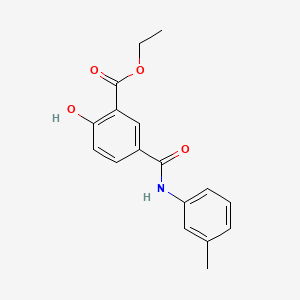
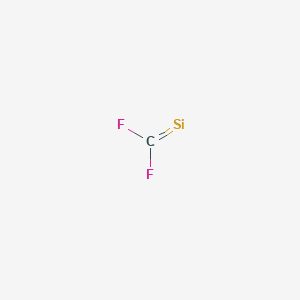

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
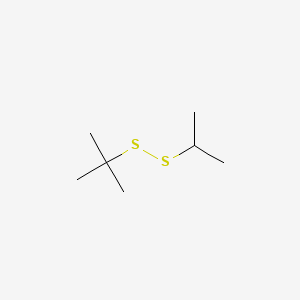

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
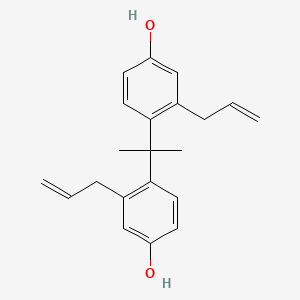
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

